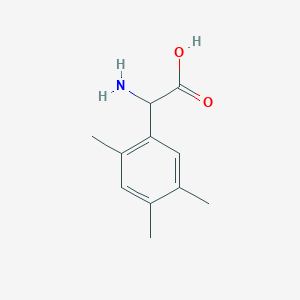

Amino(2,4,5-trimethylphenyl)acetic acid

Description

Contextualizing Substituted Phenylglycine Derivatives within Synthetic Organic Chemistry

Substituted phenylglycine derivatives are a significant class of compounds in synthetic organic chemistry, primarily due to their presence in a variety of natural products and pharmaceutically active molecules. nih.gov The phenylglycine scaffold is a core component of several important antibiotics, including vancomycin (B549263) and chloroeremomycin. nih.gov The aromatic sidechain is directly attached to the α-carbon, which contrasts with proteinogenic aromatic amino acids like phenylalanine or tyrosine, where a methylene (B1212753) spacer is present. This direct attachment imposes significant steric constraints, influencing the conformational properties of peptides and other molecules into which they are incorporated.

In synthetic chemistry, these derivatives serve as valuable chiral synthons and intermediates. The development of methods for their asymmetric synthesis has been a major focus, with techniques like the Strecker synthesis and enantioselective biocatalysis being employed to produce enantiopure forms. nih.gov The substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, which can influence its reactivity and biological activity. For instance, electron-donating or withdrawing groups can affect the acidity of the α-proton and the molecule's susceptibility to racemization.

The Significance of Non-Natural α-Amino Acids as Synthetic Intermediates

Non-natural α-amino acids, also known as non-proteinogenic or unnatural amino acids (UAAs), are amino acids that are not among the 22 genetically coded amino acids. Their importance in science has grown immensely as they offer a way to introduce novel chemical and physical properties into peptides and proteins. nih.gov By incorporating UAAs, researchers can design molecules with enhanced stability, modified receptor binding affinity, and unique functionalities. nih.gov

As synthetic intermediates, non-natural α-amino acids are invaluable. They are used to:

Create Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as resistance to enzymatic degradation.

Probe Biological Mechanisms: By replacing a natural amino acid with a UAA, scientists can study enzyme mechanisms, protein folding, and signal transduction pathways.

Develop Novel Therapeutics: The unique side chains of UAAs can lead to new drug candidates with improved efficacy and selectivity. Phenylglycine derivatives, for example, have been explored as tools for investigating metabotropic glutamate (B1630785) receptors in the central nervous system. nih.gov

The synthesis of these compounds is a key area of research, with a focus on creating a diverse range of structures with high enantiomeric purity.

Overview of Research Trajectories for Amino(2,4,5-trimethylphenyl)acetic Acid and Related Structures

While specific research trajectories for this compound are not well-documented, the research on structurally related compounds provides insight into its potential areas of investigation. The primary research directions for substituted phenylglycines and other non-natural amino acids generally fall into several categories:

Synthetic Methodology Development: A significant portion of research is dedicated to the efficient and stereoselective synthesis of these compounds. This includes the development of new catalysts, chiral auxiliaries, and biocatalytic methods.

Medicinal Chemistry and Drug Discovery: Many substituted phenylglycine derivatives are synthesized as part of lead optimization programs in drug discovery. They are often investigated for their potential as anticonvulsant, anti-inflammatory, or antimicrobial agents. For example, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. Similarly, other phenylglycinamide derivatives have been developed as candidates for broad-spectrum anticonvulsants. mdpi.com

Materials Science: The unique structural features of non-natural amino acids can be exploited in the design of novel biomaterials and polymers with specific physical and self-assembly properties.

Given its structure, this compound would likely be a candidate for similar research endeavors, serving as a building block for more complex molecules with potential applications in pharmacology or materials science. The three methyl groups on the phenyl ring would provide significant steric bulk and hydrophobicity, properties that could be exploited in the design of new chemical entities.

Interactive Data Table: Properties of Related Phenylglycine Derivatives

Since specific experimental data for this compound is not available in the literature, the following table presents general data for the parent compound, Phenylglycine, to provide a basic reference.

| Property | Value |

| Compound Name | Phenylglycine |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | White solid |

| General Application | Synthetic intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4,5-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXYDSYSQPJSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404618 | |

| Record name | amino(2,4,5-trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299163-64-7 | |

| Record name | amino(2,4,5-trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Amino 2,4,5 Trimethylphenyl Acetic Acid

Stereoselective Synthesis of α-Amino(2,4,5-trimethylphenyl)acetic Acid Enantiomers

The controlled synthesis of single enantiomers of α-amino(2,4,5-trimethylphenyl)acetic acid is crucial for its potential applications. This section explores various strategies to achieve high stereoselectivity.

Asymmetric Approaches to α-Amino Acid Synthesis

Asymmetric synthesis is paramount for obtaining enantiomerically pure α-amino acids. General approaches that can be adapted for the synthesis of α-amino(2,4,5-trimethylphenyl)acetic acid often involve the use of chiral auxiliaries, chiral catalysts, or enantioselective enzymatic resolutions. One prominent strategy involves the asymmetric alkylation of glycine (B1666218) enolate equivalents, where a chiral auxiliary directs the approach of the electrophile. For instance, bislactim ethers derived from valine can serve as chiral glycine equivalents. The lithiated anion of such a bislactim ether can be treated with a suitable 2,4,5-trimethylphenyl source to introduce the desired aryl moiety. koreascience.kr Subsequent alkylation and hydrolysis would then yield the target amino acid. koreascience.kr

Another powerful approach is the enantioselective C-H arylation of glycine derivatives. nih.gov This method utilizes a chiral palladium(II) catalyst to directly couple an N-aryl glycine ester with an arylboronic acid. nih.gov In the context of our target molecule, a glycine ester could be arylated with 2,4,5-trimethylphenylboronic acid in the presence of a chiral palladium catalyst to afford the desired product with high enantioselectivity.

Chiral Catalysis in the Synthesis of Related Amino Acid Scaffolds

Chiral catalysis offers an efficient and atom-economical route to enantiomerically enriched amino acids. nih.govrsc.org For the synthesis of aryl-substituted amino acids, several catalytic systems have proven effective. Chiral aldehyde-catalyzed α-substitution reactions of N-unprotected amino acid esters with aryl halides represent a direct and efficient method. nih.govrsc.orgresearchgate.netrsc.org A chiral BINOL-derived aldehyde catalyst can promote the asymmetric α-arylation of a simple amino acid ester with a 2,4,5-trimethylphenyl halide. nih.govrsc.org

Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters is another robust method for preparing chiral α-aryl glycines. researchgate.net This would involve the preparation of an imino ester precursor derived from a 2,4,5-trimethylphenyl ketone, followed by hydrogenation using a chiral nickel catalyst to establish the stereocenter. The choice of chiral ligand is critical for achieving high enantioselectivity.

The following table summarizes some chiral catalysts and their potential application in the synthesis of the target compound:

| Chiral Catalyst Type | Potential Application for Amino(2,4,5-trimethylphenyl)acetic Acid Synthesis | Key Features |

| Chiral BINOL-aldehyde | Asymmetric α-arylation of an amino acid ester with a 2,4,5-trimethylphenyl halide. nih.govrsc.org | Metal-free catalysis, direct functionalization of N-unprotected amino acids. |

| Chiral Palladium(II) Complex | Enantioselective C-H arylation of an N-aryl glycine ester with 2,4,5-trimethylphenylboronic acid. nih.gov | Direct C-H functionalization, high enantioselectivity. |

| Chiral Nickel Complex | Asymmetric hydrogenation of an N-(2,4,5-trimethylphenyl)imino ester. researchgate.net | High yields and enantioselectivities for α-aryl glycines. |

| Chiral Phosphoric Acid | Cooperative catalysis with a chiral molybdenum complex for enantioselective amination. researchgate.net | Complements other catalytic methods for accessing chiral amino acids. |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis relies on the use of a chiral auxiliary to control the formation of a new stereocenter. The diastereomeric products are then separated, and the chiral auxiliary is removed to afford the desired enantiomer. A classic example is the use of Schöllkopf's bislactim ether. researchgate.net The arylation of the lithiated bislactim ether with a 2,4,5-trimethylphenyl electrophile would proceed with high diastereoselectivity, dictated by the resident chiral centers of the auxiliary. koreascience.kr

Another strategy involves the diastereoselective alkylation of chiral oxazinones. researchgate.net These heterocyclic templates can be deprotonated and subsequently reacted with a 2,4,5-trimethylphenyl-containing electrophile. The steric bulk of the oxazinone framework directs the incoming group to one face, leading to a high diastereomeric excess. researchgate.net Subsequent ring opening and removal of the chiral auxiliary would furnish the target amino acid.

Optimized Reaction Conditions and Synthetic Pathways

The success of any synthetic route hinges on the optimization of reaction conditions, including the choice of precursors, solvents, and catalysts.

Precursor Selection and Their Role in Target Compound Formation

The choice of starting materials is fundamental to the synthetic strategy. For the synthesis of this compound, key precursors would include a source of the 2,4,5-trimethylphenyl group and a glycine or glyoxylic acid equivalent.

Potential Precursors for the 2,4,5-Trimethylphenyl Moiety:

2,4,5-Trimethylphenyl Halides (Br, I): Suitable for cross-coupling reactions, such as the chiral aldehyde-catalyzed α-arylation. nih.govrsc.org

2,4,5-Trimethylphenylboronic Acid: A key reagent for palladium-catalyzed C-H arylation. nih.gov

Benzene-Mn(CO)3 Complex (with trimethyl substitution): Can be used for the arylation of chiral glycine equivalents like bislactim ethers. koreascience.kr

2,4,5-Trimethylaniline: Can be condensed with glyoxylic acid to form an imine, which is then reduced to the target amino acid. google.com

Potential Glycine/Glyoxylic Acid Equivalents:

Glycine Esters: Readily available starting materials for direct α-arylation. nih.govrsc.orgresearchgate.netrsc.org

Glyoxylic Acid: Used in condensation reactions with anilines to form N-substituted phenyl glycines. google.com

Chiral Glycine Equivalents (e.g., bislactim ethers): Incorporate a chiral auxiliary for diastereoselective synthesis. koreascience.krresearchgate.net

The biosynthesis of phenylglycine-type amino acids provides inspiration for synthetic routes, often starting from precursors like chorismate or acetyl-CoA, though these are more relevant to biological systems than laboratory synthesis. rsc.org

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in influencing reaction rates, yields, and stereoselectivities. The choice of solvent can affect the solubility of reagents, the stability of intermediates, and the aggregation state of catalysts.

In the context of asymmetric synthesis, the solvent can significantly impact the enantiomeric excess. For example, in chiral phosphoric acid-catalyzed desymmetrization reactions, toluene (B28343) was found to be a superior solvent compared to others, leading to higher enantioselectivity.

The following table illustrates the effect of solvents in related asymmetric syntheses:

| Reaction Type | Solvent | Effect on Reaction |

| Chiral Phosphoric Acid-Catalyzed Desymmetrization | Toluene | Higher enantiomeric excess (98% ee) compared to other solvents. |

| Chiral Aldehyde-Catalyzed α-Arylation | Not specified in detail, but aprotic solvents are common. | Solvent choice can influence the solubility of the catalyst and substrates, affecting reaction efficiency. nih.govrsc.org |

| Nickel-Catalyzed Asymmetric Hydrogenation | Not specified in detail, but typically performed in polar aprotic or alcoholic solvents. | Solvent can affect catalyst activity and stability. researchgate.net |

Reaction medium engineering, such as the use of co-solvents or ionic liquids, can also be employed to enhance reaction performance. For instance, the addition of DMF as a co-solvent has been shown to improve the solubility of oxalate (B1200264) substrates in photoredox-mediated syntheses, leading to excellent yields. nih.gov Careful optimization of the solvent system is therefore a critical step in developing a robust and efficient synthesis of this compound.

Catalyst Systems and Reagent Optimization

The synthesis of α-amino acids, including structurally complex derivatives like this compound, is highly dependent on the careful selection and optimization of catalyst systems and reagents to ensure high yield and stereoselectivity. Methodologies such as the Strecker synthesis, alkylation of glycine Schiff bases, and amination of α-halo acids are common routes where optimization plays a critical role. libretexts.orgmdpi.com

Optimization strategies frequently involve a meticulous evaluation of solvents, bases, reaction times, and the stoichiometry of reagents. mdpi.comresearchgate.net For instance, in syntheses involving alkylation steps, the choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN) have been shown to be effective. mdpi.com The selection of the base is equally important, with common choices including potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and sodium methoxide (B1231860) (NaOMe). mdpi.com The optimization process involves systematically varying these parameters to identify the conditions that provide the best outcome in terms of yield and purity.

Catalysis is central to many modern synthetic approaches, particularly for achieving enantioselectivity. nih.gov In asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome of the reaction. For example, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the synthesis of β2-amino acids, showcasing the power of catalyst design in achieving high enantioselectivity. nih.gov Similarly, Maruoka's spirocyclic ammonium (B1175870) salt catalysts have proven effective in the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to α-aryl-β2,2-amino acid derivatives. nih.gov For the synthesis of this compound, analogous chiral phase-transfer catalysts or transition metal complexes could be explored to control the stereochemistry at the α-carbon.

The table below illustrates a general approach to reagent and catalyst optimization, drawing parallels from established amino acid syntheses.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Example) | Effect on Reaction |

| Solvent | Toluene | Acetonitrile (CH3CN) | Dimethylformamide (DMF) | DMF | Influences solubility of reagents and stabilization of intermediates. mdpi.com |

| Base | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) | Sodium Methoxide (NaOMe) | KOH in Methanol | Affects the rate of deprotonation and can influence side reactions. mdpi.com |

| Catalyst | Acetic Acid | p-Toluenesulfonic Acid (pTsOH) | Ru-MACHO complex | CH3COOH/pTsOH | Determines reaction pathway, rate, and stereoselectivity. researchgate.netresearchgate.net |

| Temperature | 120 °C | 150 °C | 180 °C | 150 °C | Impacts reaction kinetics and selectivity; higher temperatures may lead to byproducts. researchgate.net |

| Reaction Time | 12 h | 24 h | 36 h | 24 h | Crucial for ensuring complete conversion without significant product degradation. researchgate.net |

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small, research scale to a larger laboratory scale (e.g., >100 g) introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. mdpi.com Key considerations include thermal management, reagent addition rates, mixing, and modifications to purification and isolation procedures.

One of the primary challenges in scaling up is heat transfer. Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature increases in a large reactor if not properly controlled. This requires careful monitoring and potentially the use of cooling baths or controlled, slow addition of reagents.

Stoichiometry may also need re-optimization for large-scale reactions. While a large excess of a reagent might be acceptable on a milligram scale, it can become costly and create significant downstream purification challenges on a multigram scale. mdpi.com In one documented large-scale synthesis of a fluorinated amino acid, it was found that only a minor excess (5 mol%) of the base and alkylating reagent was necessary to achieve optimal yield and stereochemical outcome, a significant deviation from the large excesses often used in small-scale experiments. mdpi.com

Work-up and product isolation procedures almost always require modification upon scale-up. Extractions that are simple in a separatory funnel become cumbersome with large volumes, potentially necessitating the use of continuous extraction or larger vessels. Precipitation and crystallization, often used for purification, can be affected by the volume and cooling rate, influencing crystal size and purity. For instance, a scaled-up procedure might involve a solvent swap (e.g., from ethyl acetate (B1210297) to toluene) to facilitate better crystallization and isolation of the final product. mdpi.com The filtration and drying of large quantities of product also require appropriate equipment to be handled efficiently. mdpi.com

The following table compares typical parameters between a small-scale and a scaled-up laboratory synthesis, based on documented procedures for complex amino acids. mdpi.com

| Parameter | Small-Scale Synthesis (e.g., 1g) | Large-Scale Synthesis (e.g., >150g) | Rationale for Change |

| Reagent Stoichiometry | Often uses large excess of reagents (e.g., 5-10 equivalents) | Optimized to use minimal excess (e.g., 1.05 equivalents) | Cost reduction, simplified purification, and waste minimization. mdpi.com |

| Solvent Volume | High dilution | More concentrated | To improve reactor throughput and reduce solvent waste. |

| Reagent Addition | Quick, single-portion addition | Slow, dropwise addition with cooling | To control exothermic reactions and maintain optimal temperature. |

| Work-up Procedure | Simple liquid-liquid extraction | Phase separation in reactor, solvent swaps for crystallization | To handle large volumes efficiently and optimize product isolation. mdpi.com |

| Purification | Column chromatography | Recrystallization/Precipitation | Chromatography is often impractical and costly for large quantities. nih.gov |

Purification Strategies and Purity Assessment in Research Syntheses

The isolation of this compound in high purity is essential for its subsequent use and characterization. In a research context, a combination of purification techniques is often employed, followed by rigorous analytical assessment to confirm the compound's identity and purity.

Common purification strategies for amino acids include recrystallization, precipitation, and column chromatography. Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind. For amino acids, which can have variable solubility, this may involve screening a range of polar and nonpolar solvents or solvent mixtures. unl.pt Precipitation can also be effective, often induced by changing the pH of an aqueous solution to the isoelectric point of the amino acid, where its solubility is at a minimum.

When recrystallization is ineffective, column chromatography is the method of choice. unl.pt Various stationary phases can be used, with reverse-phase silica (B1680970) gel (e.g., C18) being common for separating moderately polar organic molecules. unl.ptnih.gov Ion-exchange chromatography is particularly well-suited for amino acids, as it separates molecules based on their charge. nih.gov

Purity assessment relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of amino acid samples. nih.gov Using a chiral stationary phase, HPLC can also be used to determine the enantiomeric excess of a stereochemically pure compound. Paper chromatography can serve as a simpler, qualitative method to separate and identify amino acids in a mixture by comparing their Retention factor (Rf) values. cutm.ac.inyoutube.com The spots are typically visualized by spraying with a ninhydrin (B49086) solution, which reacts with the amino group to produce a colored product. youtube.comifsc.edu.br

Spectroscopic methods are indispensable for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound.

The table below summarizes key methods for purification and analysis.

| Method | Principle | Application in Amino Acid Synthesis |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Primary purification of solid amino acid products. |

| Column Chromatography | Separation based on differential partitioning of components between a stationary and a mobile phase. cutm.ac.in | Purification of crude reaction mixtures, separation of isomers. unl.pt |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a solid stationary phase and a liquid mobile phase. nih.gov | Quantitative purity assessment and enantiomeric excess determination. nih.gov |

| Paper Chromatography | Separation based on partitioning between a stationary paper phase and a mobile solvent phase. cutm.ac.in | Qualitative identification of amino acids in a mixture by comparing Rf values. youtube.com |

| Nuclear Magnetic Resonance (NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structural elucidation of the final product. |

| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Confirmation of molecular weight and elemental composition. |

Exploration of Novel Retrosynthetic Analyses

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available precursors. wikipedia.org For a target like this compound, several logical retrosynthetic disconnections can be proposed, primarily based on established methods for α-amino acid synthesis. libretexts.orgresearchgate.net

Route 1: Strecker Synthesis Approach

A very common and powerful strategy for α-amino acid synthesis is the Strecker synthesis. masterorganicchemistry.com The key disconnection involves breaking the Cα-N and Cα-COOH bonds simultaneously. This is a one-group C-N and one-group C-C disconnection at the α-carbon.

Target Molecule: this compound

Disconnection (Cα-N, Cα-COOH): This leads back to an α-aminonitrile intermediate. Further disconnection of the aminonitrile reveals three simple components: an aldehyde, an ammonia (B1221849) source, and a cyanide source. libretexts.orgyoutube.com

Precursors: 2,4,5-trimethylbenzaldehyde, Ammonia (NH3), and Hydrogen Cyanide (HCN) or Sodium Cyanide (NaCN). masterorganicchemistry.com The aldehyde itself can be synthesized from 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Route 2: Amination of an α-Haloacid

This approach involves the formation of the Cα-N bond as the key step, typically via nucleophilic substitution.

Target Molecule: this compound

Disconnection (Cα-N): This disconnection reveals an α-halocarboxylic acid and an ammonia source. libretexts.org

Precursors: 2-Bromo-(2,4,5-trimethylphenyl)acetic acid and Ammonia (NH3). The α-bromo acid can be prepared from the corresponding carboxylic acid (2,4,5-trimethylphenyl)acetic acid via a Hell-Volhard-Zelinskii reaction. libretexts.org

Route 3: Amidomalonate Synthesis

This route builds the amino acid side chain onto a malonic ester derivative that already contains the nitrogen atom in a protected form.

Target Molecule: this compound

Disconnection (Cα-Aryl): This disconnection points to an alkylation reaction. The aryl group acts as the electrophile.

Precursors: Diethyl acetamidomalonate and a suitable 2,4,5-trimethylbenzyl halide (e.g., 2,4,5-trimethylbenzyl bromide). The synthesis is completed by hydrolysis and decarboxylation of the alkylated product. libretexts.org

These varied retrosynthetic pathways offer flexibility in planning the synthesis, allowing a chemist to choose a route based on the availability of starting materials, desired scale, and stereochemical control requirements. wikipedia.org

Chemical Transformations and Derivatization Studies of Amino 2,4,5 Trimethylphenyl Acetic Acid

Reactivity of the Amino Group: Amidation and Other N-Functionalizations

The primary amino group in amino(2,4,5-trimethylphenyl)acetic acid is a key site for chemical modification, readily undergoing amidation and other N-functionalization reactions. The direct amidation of unprotected amino acids, while challenging due to the competing reactivity of the carboxylic acid group, can be achieved using specific reagents that facilitate chemoselective N-acylation. nih.gov

One common approach involves the use of coupling reagents to form an amide bond between the amino group and a carboxylic acid. nih.gov Various methods have been developed for the amidation of unprotected amino acids, including the use of classical coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in aqueous media, although the scope of this particular method can be limited. nih.gov More advanced techniques employ catalytic systems, such as those based on boron Lewis acids like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), which can effectively mediate the direct amidation of unprotected amino acids with a range of amines. nih.gov Another approach utilizes silane-based reagents, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in the presence of imidazole (B134444), which can activate the carboxy group while simultaneously protecting the α-amino group, leading to the formation of amides in good yields with minimal racemization. organic-chemistry.org

These methodologies can be applied to this compound to introduce a wide array of substituents at the nitrogen atom, thereby modulating the compound's physicochemical properties.

Table 1: Selected Reagents for Amidation of Unprotected Amino Acids

| Reagent/Catalyst System | Description | Reference |

| 1,1'-Carbonyldiimidazole (CDI) | A classical coupling reagent used for amidation, sometimes in aqueous environments. | nih.gov |

| Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | A boron Lewis acid catalyst effective for direct amidation under dehydrative conditions. | nih.gov |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂)/Imidazole | A silane-based system that activates the carboxylic acid and protects the amino group for amidation. | organic-chemistry.org |

| Titanium(IV) isopropoxide (Ti(OiPr)₄) | A metal catalyst that can be used for the preparation of amino amides. | nih.gov |

Carboxylic Acid Functionalization: Esterification, Amide Coupling, and Related Reactions

The carboxylic acid moiety of this compound is another primary site for derivatization, readily undergoing reactions such as esterification and amide coupling. nih.govluxembourg-bio.com

Esterification is a common transformation used to protect the carboxylic acid group or to modify the compound's solubility and pharmacokinetic properties. google.comresearchgate.net A straightforward method for the esterification of amino acids involves reaction with an alcohol in the presence of an acid catalyst. For instance, chlorosulfonic acid can be used to facilitate the esterification of amino acids with alcohols like methanol, providing the corresponding methyl esters in high purity. google.com Another approach employs orthoesters, such as triethyl orthoacetate (TEOA), which can concurrently N-acetylate and esterify α-amino acids under neutral conditions. nih.gov

Amide coupling at the carboxylic acid function is a fundamental reaction in peptide synthesis and for the creation of diverse molecular libraries. luxembourg-bio.combachem.com This transformation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. bachem.compeptide.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.compeptide.com Other efficient coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.compeptide.com These reagents facilitate the rapid and efficient formation of amide bonds between the carboxylic acid of this compound and a primary or secondary amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives (if applicable) | Reference |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxysuccinimide (HOSu) | bachem.compeptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N/A | peptide.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | bachem.com |

Electrophilic Aromatic Substitution Patterns of the Trimethylphenyl Moiety

The 2,4,5-trimethylphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the three electron-donating methyl groups. The aminoacetic acid substituent, while containing an electron-withdrawing carboxylic acid group, has an amino group attached to the benzylic carbon, which can also influence the regioselectivity of substitution. The directing effects of these substituents will govern the position of incoming electrophiles. makingmolecules.commasterorganicchemistry.com

The three methyl groups are ortho, para-directing and activating. makingmolecules.com The aminoacetic acid group's directing effect is more complex. However, considering the combined activating effect of the three methyl groups, electrophilic substitution is expected to occur at the available positions on the aromatic ring. The most likely position for substitution would be the C6 position, which is ortho to the C5-methyl group and para to the C2-methyl group. The C3 position is sterically hindered by the adjacent C2 and C4 methyl groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group predominantly at the C6 position. libretexts.orgyoutube.com Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would likely result in substitution at the same position. libretexts.org

Oxidation Reactions and Their Regioselectivity

The this compound molecule possesses several sites susceptible to oxidation, including the amino group and the trimethylphenyl ring. The regioselectivity of oxidation will depend on the oxidizing agent and the reaction conditions. researchgate.netscienceopen.com

Oxidation of the amino acid moiety can occur, although it is generally less facile than for amino acids containing sulfur or imidazole groups like cysteine, methionine, and histidine. researchgate.netscienceopen.com Strong oxidizing agents could potentially lead to the degradation of the amino acid structure.

The trimethylphenyl ring is also a target for oxidation. The methyl groups can be oxidized to carboxylic acids under harsh conditions. The regioselectivity of such oxidations can be difficult to control, potentially leading to a mixture of products. The electron-rich nature of the aromatic ring also makes it susceptible to oxidative degradation by powerful oxidizing agents. The study of hydroboration-oxidation reactions highlights how regioselectivity is a key factor in organic reactions, and similar considerations would apply to the oxidation of this substituted aromatic compound.

Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. nih.govresearchgate.net These reactions often involve the participation of both the amino and carboxylic acid groups.

Thiazole (B1198619) derivatives are an important class of heterocycles with diverse biological activities. nih.govekb.egderpharmachemica.com Amino acids are common starting materials for the synthesis of thiazoles. nih.govnih.gov A general method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com In the context of this compound, the amino group can be converted to a thioamide, which can then be cyclized with an appropriate α-haloketone to form a thiazole ring. nih.gov

Alternatively, the carboxylic acid group can be used as a handle to construct the thiazole ring. For example, the amino acid can be converted to an amide, then to a thioamide, followed by reaction with a reagent that provides the remaining atoms of the thiazole ring. nih.gov

Annulation reactions involving the amino and carboxylic acid groups of this compound can lead to the formation of fused ring systems. For instance, reaction with reagents containing two electrophilic centers can result in the formation of a new ring fused to the parent structure. The synthesis of fused 2-amino-4-oxo-1,3,5-triazines via microwave-assisted ring closure carbonylation of azahetarylguanidines demonstrates a strategy for forming fused heterocyclic systems. researchgate.net While this example does not directly involve an amino acid, similar principles of intramolecular cyclization can be applied.

In-Depth Analysis of this compound: Chemical Transformations and Mechanistic Pathways

Currently, there is a notable absence of publicly available scientific literature detailing the specific chemical transformations, derivatization studies, and in-depth mechanistic investigations of this compound. While the compound is listed in chemical supplier databases, comprehensive research into its reactive properties and the nuances of its chemical behavior has not been published in accessible scholarly articles or patents.

This lack of specific data prevents a detailed discussion on the computational elucidation of its reaction pathways, kinetic studies of its derivatization processes, and any radical reactions involving its trimethylphenyl moiety. Scientific inquiry into these areas would typically involve a combination of experimental and theoretical approaches to understand the molecule's reactivity, stability of intermediates, and the energetic profiles of potential transformation routes.

For context, such investigations would generally explore:

Computational Elucidation of Reaction Pathways: This would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction mechanisms. Calculations would aim to identify transition states, intermediates, and the activation energies associated with various potential transformations. This provides a theoretical framework for understanding how the molecule might react under different conditions.

Kinetic Studies of Derivatization Processes: Experimental studies would be conducted to measure the rates of reactions involving the derivatization of the amino or carboxylic acid functional groups. By systematically varying parameters like temperature, concentration, and catalyst, researchers can determine the rate laws and activation parameters, offering insights into the reaction mechanism and optimizing conditions for specific chemical modifications.

Radical Reactions Involving the Trimethylphenyl Moiety: This area of study would focus on the behavior of the 2,4,5-trimethylphenyl group under conditions that promote the formation of radical species. Electron Paramagnetic Resonance (EPR) spectroscopy and computational modeling would be key tools to identify and characterize any radical intermediates and to understand the subsequent reaction pathways, which could include hydrogen abstraction, addition to unsaturated systems, or cyclization reactions.

Without dedicated research on this compound, any discussion on these topics would be purely speculative and not based on the rigorous scientific evidence required for an authoritative article. The scientific community awaits future research to shed light on the chemical intricacies of this particular compound.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information on the structure and chemical environment of atoms. For Amino(2,4,5-trimethylphenyl)acetic acid, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups attached to the phenyl ring, the alpha-proton on the chiral center, and protons from the amino and carboxylic acid groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom, including the three distinct methyl carbons, the carbons of the substituted phenyl ring, the alpha-carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational frequencies are summarized in the table below.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic/Alkyl) | Stretching | 2850-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic Ring) | Stretching | 1450-1600 |

Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. Using a technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, with common losses including water, ammonia (B1221849), and the carboxyl group as carbon dioxide or formic acid. nih.gov The fragmentation of aromatic amino acids can also yield cationic radical fragments through the elimination of small radicals. acs.org The principal fragment ions observed for amino acids often include [M+H - H₂O]⁺, [M+H - NH₃]⁺, and the characteristic loss of the carboxyl group, resulting in an [M+H - H₂O - CO]⁺ ion. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is the cornerstone for separating this compound from impurities, starting materials, and other components in a mixture, as well as for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis of non-proteinogenic amino acids. researchgate.netwho.int Given the hydrophobic nature of the trimethylphenyl group, this compound is well-suited for separation on a non-polar stationary phase, such as a C18 column. creative-proteomics.comasianpubs.org

A typical RP-HPLC method would involve a gradient elution using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. creative-proteomics.com The mobile phase is often acidified with additives such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by suppressing the ionization of the carboxylic acid group. hplc.eu Detection is commonly performed using a UV detector, as the phenyl ring provides a chromophore. shimadzu.co.kr However, for enhanced sensitivity, pre-column derivatization with a UV-active or fluorescent tag is often employed. jasco-global.com

Due to their low volatility and thermal instability, amino acids cannot be analyzed directly by gas chromatography. thermofisher.com Therefore, a crucial prerequisite for GC or GC-MS analysis is chemical derivatization to convert the polar functional groups (amino and carboxyl) into more volatile and thermally stable moieties. sigmaaldrich.com

Silylation is a widely used derivatization technique for amino acids, where active hydrogens are replaced with a nonpolar group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. thermofisher.com The resulting derivatives are volatile and stable enough for GC analysis. tcichemicals.comthermofisher.com When coupled with a mass spectrometer, GC-MS provides excellent separation and structural identification of the derivatized analyte. sigmaaldrich.com The derivatives produce characteristic fragments that allow for confident identification by MS. sigmaaldrich.com

Table 2: Typical Two-Step Derivatization Protocol for GC-MS Analysis

| Step | Procedure | Reagent Example | Purpose |

|---|---|---|---|

| 1 | Esterification | 2 M HCl in Methanol | Converts the carboxyl group (-COOH) to a methyl ester (-COOCH₃). |

| 2 | Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Converts the amino group (-NH₂) and any hydroxyl groups to stable, electronegative PFP derivatives. |

This protocol makes the amino acid volatile and enhances its detectability by GC-MS. mdpi.com

For the highly sensitive and selective quantification of this compound, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry.

The analysis is typically performed using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.govacs.org Electrospray ionization (ESI) is a common interface used to generate ions from the eluting analyte, usually in the positive ion mode to form the protonated molecule [M+H]⁺. lcms.cz

Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (e.g., [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. nih.gov This process provides exceptional selectivity, minimizing interference from matrix components. The most abundant precursor and product ions for amino acids are often the protonated molecule (M+H)⁺ and the ion resulting from the loss of the carboxyl group (M−COOH)⁺, respectively. researchgate.net

Development and Validation of Analytical Protocols for this compound

The development of a robust analytical method for this compound requires careful optimization of all parameters, from sample preparation to data acquisition. Once developed, the method must be rigorously validated to ensure it is suitable for its intended purpose. Method validation is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). springernature.com The validation process demonstrates that the analytical procedure is accurate, precise, specific, and reliable. researchgate.net

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. acs.org |

| Accuracy | The closeness of test results to the true value. | Recovery of 93.3–109.4% for spiked samples. researchgate.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 4.6% for intermediate precision. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in pH, flow rate, mobile phase composition. acs.org |

Based on general principles of analytical method validation. springernature.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. sdiarticle4.com For this compound, derivatization can be employed to improve its detectability in HPLC or to enable its analysis by GC. jasco-global.comsigmaaldrich.com

For HPLC analysis, pre-column derivatization involves reacting the amino acid with a labeling reagent before it is injected into the column. who.intshimadzu.co.kr This is often done to attach a chromophore or fluorophore to the molecule, significantly increasing the sensitivity of UV or fluorescence detection. jasco-global.comspringernature.com

Table 4: Common Pre-Column Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence, UV | Reacts with primary amines to form highly fluorescent derivatives; reaction is fast and automated. niscpr.res.innih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with both primary and secondary amines; forms stable derivatives. creative-proteomics.com |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | UV | Chiral reagent used to separate amino acid enantiomers; provides a strong UV chromophore. uni-giessen.denih.govacs.orgnih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Fluorescence, UV | Reacts with primary and secondary amines to yield highly stable fluorescent adducts. creative-proteomics.comwaters.com |

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the type of functional group to be targeted, and the available detection equipment. sdiarticle4.com For instance, OPA is well-suited for high-sensitivity fluorescence detection of primary amines, while Marfey's reagent is specifically designed for chiral separations. uni-giessen.deresearchgate.net

Theoretical and Computational Chemistry Applied to Amino 2,4,5 Trimethylphenyl Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. In the context of Amino(2,4,5-trimethylphenyl)acetic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

DFT studies typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to compute global reactivity descriptors based on these orbital energies, providing quantitative measures of chemical behavior. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Studies on various N-substituted glycine (B1666218) derivatives demonstrate how these parameters can be calculated to predict reactivity trends. acs.org For this compound, the electron-donating nature of the three methyl groups on the phenyl ring is expected to increase the HOMO energy and influence these reactivity indices.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carboxylic acid group and the positive potential around the amine group's hydrogen atoms, indicating the primary sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov

| Compound (Analog) | EHOMO (eV) | ELUMO (eV) | Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|

| Propylglycine | -6.007 | -0.591 | 2.708 | 3.299 |

| Butylglycine | -5.994 | -0.573 | 2.711 | 3.284 |

| Pentylglycine | -5.988 | -0.564 | 2.712 | 3.276 |

| Hexylglycine | -5.984 | -0.559 | 2.713 | 3.271 |

Mechanistic Pathway Analysis through Potential Energy Surface Exploration

Understanding how a chemical reaction occurs requires mapping the energetic changes as reactants transform into products. This is achieved by exploring the potential energy surface (PES), a mathematical relationship between the energy of a molecular system and its geometry. muni.cz For a reaction involving this compound, such as its synthesis or degradation, computational methods can be used to map the PES and identify the most likely reaction pathway.

The exploration of a PES involves locating stationary points, which include energy minima (corresponding to stable reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). libretexts.org A transition state represents the highest energy point along the minimum energy path connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate.

For instance, computational analyses of prebiotic amino acid synthesis have used DFT to map the free energy profiles of reaction pathways, identifying intermediates and transition state structures. nih.gov These studies show that even complex reactions can be modeled to determine their feasibility and mechanism. nih.govfrontiersin.org In the case of this compound, PES exploration could be used to investigate its racemization mechanism, which is a known characteristic of phenylglycines due to the stabilization of a carbanion intermediate by the aromatic ring. rsc.org The electronic effects of the three methyl substituents would be expected to influence the stability of the transition state and thus the rate of racemization.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Reactant → Intermediate 1 | TS1 | 15.2 | Nucleophilic Addition |

| Intermediate 1 → Intermediate 2 | TS2 | 5.8 | Proton Transfer |

| Intermediate 2 → Product | TS3 | 21.5 | Ring Closure |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

This compound, like other amino acids, is not a rigid structure. It can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Computational studies on the parent compound, phenylglycine, have identified several stable conformers in the gas phase. nih.gov These conformers are stabilized by various intramolecular hydrogen bonds, such as between the amine and carbonyl groups (N-H···O=C) or between the carboxylic acid and the amine (O-H···N). nih.gov For this compound, the bulky trimethylphenyl group would introduce significant steric hindrance, likely restricting the number of accessible low-energy conformations compared to unsubstituted phenylglycine.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., water solvent) at an atomistic level. nih.govaip.org MD studies on phenylglycine derivatives in aqueous solution have shown that interactions with water molecules can alter conformational preferences observed in the gas phase. nih.gov For derivatives of this compound, MD simulations could be used to study their conformational flexibility in solution, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around the hydrophobic trimethylphenyl group. nih.gov

| Conformer | Φ (C-N-Cα-C) | Ψ (N-Cα-C-N) | χ1 (N-Cα-Cβ-Cγ) | Stabilizing Interaction |

|---|---|---|---|---|

| Conformer A | -85° | +150° | -60° | N-H···O=C Hydrogen Bond |

| Conformer B | -155° | +155° | 180° | Extended β-strand like |

| Conformer C | +70° | -75° | +60° | O-H···N Hydrogen Bond |

Prediction of Spectroscopic Signatures to Aid Experimental Characterization

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. By simulating spectra, researchers can compare theoretical predictions with experimental data to confirm molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, specifically 1H and 13C chemical shifts, is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven reliable for calculating NMR parameters. nih.govacs.org For this compound, calculations would predict the chemical shifts for the protons and carbons of the amino acid backbone, the phenyl ring, and the three distinct methyl groups. These predictions can help assign peaks in an experimental spectrum and confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net The predicted spectrum for this compound would show characteristic peaks for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and various C-H and C-C vibrations of the trimethylphenyl group. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. aip.orgnih.gov The calculation yields the excitation energies and oscillator strengths for transitions, which can be used to simulate the UV-Vis absorption spectrum. For an aromatic amino acid like this, the spectrum would be dominated by π→π* transitions within the trimethylphenyl ring. uleth.ca

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (Aromatic) | 137.9 | 140.1 | -2.2 |

| C2 (Aromatic) | 128.5 | 129.8 | -1.3 |

| C3 (Aromatic) | 128.5 | 129.8 | -1.3 |

| C4 (Aromatic) | 125.6 | 126.5 | -0.9 |

| C=O (Carbonyl) | 168.2 | 170.5 | -2.3 |

Applications As a Chemical Building Block and Scaffold

Utilization in the Synthesis of Complex Organic Architectures

The unique structural framework of amino(2,4,5-trimethylphenyl)acetic acid, featuring a chiral center and a bulky hydrophobic side chain, makes it an attractive component for the synthesis of complex organic molecules. Tailor-made amino acids are recognized as indispensable structural elements in medicinal chemistry and drug design. nih.gov The dual functionality of the amino and carboxyl groups allows for its integration into larger structures through peptide bond formation or other coupling reactions.

The 2,4,5-trimethylphenyl group provides significant steric bulk, which can be exploited to control the conformation of a target molecule or to create specific binding pockets in supramolecular assemblies. While specific, large-scale syntheses of complex natural products using this particular amino acid are not extensively documented in the provided literature, its utility can be inferred from the broader application of substituted phenylglycine derivatives. These types of amino acids are key for generating molecular diversity and are employed in the synthesis of novel compounds where control of three-dimensional structure is critical. nih.gov The chemical reactivity of its core functional groups is well-established, allowing for its use as a scaffold upon which further complexity can be built.

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Amide Bond Formation | Extension of the molecular structure, peptide synthesis. |

| Carboxylic Acid (-COOH) | Esterification, Amide Bond Formation, Reduction to Alcohol | Linkage to other molecules, modification of polarity and reactivity. |

| Aromatic Ring | Electrophilic Aromatic Substitution (if conditions allow) | Further functionalization of the side chain. |

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules, known as a library, in a short period. americanpeptidesociety.org The goal is to accelerate the discovery of new compounds with desired properties. Non-proteinogenic amino acids like this compound are valuable building blocks for creating such libraries because they introduce structural diversity that is not accessible with the 20 common proteinogenic amino acids.

The incorporation of this compound into a combinatorial library can systematically vary the steric and electronic properties of the library members. The bulky trimethylphenyl group can be used to probe the steric requirements of a biological target, such as an enzyme's active site or a receptor's binding pocket. By including this building block in a split-mix synthesis, a vast number of unique compounds can be generated, each featuring the distinct 2,4,5-trimethylphenyl moiety. americanpeptidesociety.org This approach is widely used in drug discovery to screen for molecules with high affinity and specificity for a particular target. americanpeptidesociety.org While specific libraries based solely on this compound are not detailed, its characteristics make it a prime candidate for inclusion in library synthesis to enhance chemical diversity. nih.gov

Precursor for the Development of Chiral Ligands and Organocatalysts

Chiral amino acids are fundamental precursors for the synthesis of chiral ligands and organocatalysts due to their inherent stereochemistry. mdpi.com These catalysts are crucial for asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. The amino and carboxylic acid groups of this compound can be chemically modified to coordinate with metal centers, forming chiral metal complexes that can catalyze a variety of enantioselective reactions. mdpi.com

The sterically demanding 2,4,5-trimethylphenyl side chain is particularly significant in this context. It can create a well-defined chiral environment around a catalytic center, effectively shielding one face of a substrate and directing an incoming reagent to the other, thereby inducing high enantioselectivity. For instance, the amino group can be converted into an imine or a secondary amine with a bulky substituent to enhance the formation of a catalytic complex and improve its stereochemical control. mdpi.com Similarly, in organocatalysis, which avoids the use of metals, this amino acid could be incorporated into peptide-based catalysts or used to derive other small molecule catalysts where its steric bulk directs the stereochemical outcome of a reaction.

Integration into Peptide and Peptidomimetic Structures

The incorporation of non-proteinogenic amino acids into peptides is a key strategy for developing novel peptide-based therapeutics and research tools. this compound can be integrated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. peptide.com Its inclusion brings several potential benefits. The bulky and hydrophobic trimethylphenyl side chain can be used to influence or constrain the secondary structure (e.g., helices, turns) of the peptide. This conformational restriction can lead to increased binding affinity and selectivity for its biological target.

Furthermore, peptides containing unnatural amino acids often exhibit enhanced stability against degradation by proteases, which is a major challenge for therapeutic peptides. The steric hindrance provided by the trimethylphenyl group can prevent proteolytic enzymes from recognizing and cleaving the adjacent peptide bonds.

This amino acid is also a valuable building block for peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. nih.govresearchgate.net The rigid scaffold and unique side chain of this compound can be used to construct peptidomimetic structures that reproduce the spatial arrangement of key residues in a native peptide's binding epitope.

| Property | Effect of this compound | Rationale |

|---|---|---|

| Conformation | Induces structural constraints (e.g., turns). | The bulky trimethylphenyl group restricts rotational freedom of the peptide backbone. |

| Hydrophobicity | Increases local and overall hydrophobicity. | The aromatic, nonpolar side chain enhances hydrophobic character. |

| Proteolytic Stability | Enhances resistance to enzymatic degradation. | Steric hindrance from the side chain blocks access of proteases to the peptide backbone. |

| Binding Affinity | Can increase affinity and specificity for a target receptor. | The rigid structure can pre-organize the peptide into an active conformation for binding. |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research will likely focus on developing "green" synthetic routes to Amino(2,4,5-trimethylphenyl)acetic acid that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic methods often rely on multi-step processes that may not be fully optimized from an environmental perspective.

Key areas for development in green synthesis include:

Catalytic Methods: The exploration of novel catalysts, including biocatalysts and nano-catalysts, could lead to more efficient and selective syntheses. For example, enzymatic approaches could offer high stereoselectivity under mild reaction conditions.

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids will be a critical area of investigation.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses will aim for higher atom economy, thereby reducing waste.

A comparative overview of conventional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |

| Catalyst | Homogeneous acid/base catalysts | Biocatalysts (e.g., transaminases), heterogeneous catalysts |

| Solvent | Volatile organic solvents (e.g., toluene (B28343), THF) | Water, ionic liquids, supercritical CO2 |

| Energy Input | High temperatures and pressures | Lower temperatures and pressures, microwave-assisted synthesis |

| Waste Generation | Significant byproduct formation | Minimal byproducts, recyclable catalysts and solvents |

| Stereoselectivity | Often requires chiral auxiliaries or resolution | Direct asymmetric synthesis using chiral catalysts |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and developing new ones. Future research will employ advanced analytical and computational techniques to elucidate the intricate details of these chemical processes.

Areas of focus for mechanistic studies will include:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on reaction intermediates and transition states.

Kinetic Studies: Detailed kinetic analysis will help in understanding the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways and predicting the stability of intermediates and transition states. nih.gov

These investigations will provide a deeper understanding of, for example, the enzymatic hydroxylation of aromatic amino acids, a process that is mechanistically complex but vital for many biological functions. nih.gov

Exploration of New Derivatization Reactions

The derivatization of this compound by modifying its amino or carboxylic acid functionalities can lead to a vast array of new molecules with potentially unique properties and applications. Future research will focus on exploring novel and efficient derivatization strategies.

Potential derivatization pathways to be explored include:

N-Acylation and N-Alkylation: Introduction of various acyl and alkyl groups to the amino function can modulate the compound's lipophilicity, steric hindrance, and biological activity.

Esterification and Amidation: Conversion of the carboxylic acid group into esters and amides can create prodrugs or building blocks for peptide synthesis.

Cyclization Reactions: Intramolecular reactions to form heterocyclic structures could lead to compounds with novel pharmacological profiles.

The development of efficient derivatization methods is also crucial for analytical purposes, such as enhancing the detection of amino acids in complex mixtures using techniques like HPLC. creative-proteomics.com Different derivatizing reagents can be employed to target specific functional groups and improve analytical sensitivity. google.com

Computational Design and Prediction of Novel Derivatives

The use of computational tools in drug discovery and materials science is rapidly expanding. In silico methods can be employed to design and predict the properties of novel derivatives of this compound, thereby accelerating the research and development process.

Computational approaches that will be instrumental in this area include:

Molecular Docking: This technique can be used to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity, aiding in the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with biological macromolecules. mdpi.com

Table 2 outlines some of the computational tools and their potential applications in the design of novel this compound derivatives.

| Computational Tool | Application | Predicted Outcome |

| Molecular Docking (e.g., AutoDock, GOLD) | Prediction of binding modes and affinities to target proteins. | Identification of potential biological targets and lead compounds. |

| QSAR Modeling | Correlation of physicochemical properties with biological activity. | Design of derivatives with enhanced potency and selectivity. |

| Molecular Dynamics Simulations (e.g., GROMACS, AMBER) | Analysis of conformational changes and binding stability. | Understanding of the mechanism of action at a molecular level. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Design of novel scaffolds with desired pharmacological properties. |

Integration into Advanced Materials Science Research

The unique aromatic and amino acid functionalities of this compound make it an attractive building block for the synthesis of novel polymers and functional materials. Future research will explore the incorporation of this compound into various material architectures.

Potential applications in materials science include:

Peptide-Based Biomaterials: The incorporation of this non-natural amino acid into peptide sequences could lead to the development of novel biomaterials with enhanced stability and unique self-assembly properties. Aromatic amino acids are known to play a crucial role in the self-assembly of peptides and proteins. acs.org

Functional Polymers: The compound can be used as a monomer or a functional additive in the synthesis of polymers with tailored properties, such as thermal stability, conductivity, or biocompatibility. The incorporation of amino acids into polymers is an active area of research. researchgate.net

Chiral Stationary Phases: The enantiomerically pure forms of this compound could be immobilized onto solid supports to create chiral stationary phases for enantioselective chromatography.

The exploration of these future research directions will undoubtedly expand our understanding of this compound and pave the way for its application in a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.